molecular formula C19H18ClNO3 B2924394 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chlorophenyl)acetamide CAS No. 2034493-07-5

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chlorophenyl)acetamide

Cat. No.: B2924394
CAS No.: 2034493-07-5
M. Wt: 343.81
InChI Key: KPLIDCNTZGHHCZ-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chlorophenyl)acetamide is a complex organic compound that features a benzofuran ring, a hydroxypropyl group, and a chlorophenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chlorophenyl)acetamide typically involves multiple steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Hydroxypropylation: The benzofuran derivative is then reacted with an epoxide, such as propylene oxide, in the presence of a base to introduce the hydroxypropyl group.

    Acetamide Formation: The final step involves the reaction of the hydroxypropyl benzofuran with 2-chlorophenylacetyl chloride in the presence of a base, such as triethylamine, to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the hydroxypropyl chain can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

    Substitution: The chlorine atom in the chlorophenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chlorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. The benzofuran ring may interact with enzymes or receptors, modulating their activity. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, while the chlorophenyl acetamide moiety may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-benzofuran-2-yl)-2-hydroxyethyl]-2-(2-chlorophenyl)acetamide
  • N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-bromophenyl)acetamide

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chlorophenyl)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the benzofuran ring and the chlorophenyl acetamide moiety makes it particularly interesting for medicinal chemistry applications.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3/c1-19(23,17-10-14-7-3-5-9-16(14)24-17)12-21-18(22)11-13-6-2-4-8-15(13)20/h2-10,23H,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLIDCNTZGHHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1=CC=CC=C1Cl)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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